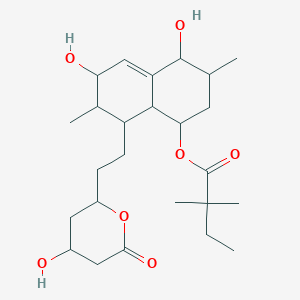

3',5'-Dihydrodiol Simvastatin

CAS No.:

Cat. No.: VC16204280

Molecular Formula: C25H40O7

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H40O7 |

|---|---|

| Molecular Weight | 452.6 g/mol |

| IUPAC Name | [4,6-dihydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

| Standard InChI | InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3 |

| Standard InChI Key | MRCKOKWQDZYFLT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

3',5'-Dihydrodiol Simvastatin (chemical formula: ) is a dihydroxylated derivative of simvastatin, with a molecular weight of 452.588 g/mol . Its IUPAC name is (1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate, reflecting the addition of hydroxyl groups at the 3' and 5' positions of the parent molecule . The stereochemistry of these hydroxyl groups results in diastereomers, which are separable via high-performance liquid chromatography (HPLC) .

The compound’s solubility and stability are influenced by its polar functional groups, making it more hydrophilic than simvastatin lactone. This property facilitates its detection in plasma using mass spectrometry, with a limit of quantification (LOQ) of 0.5 ng/mL for the acid form .

Biosynthesis and Metabolic Pathways

Metabolic Derivation from Simvastatin

Simvastatin, a prodrug, undergoes hydrolysis in the liver and intestines to form simvastatin acid, the active inhibitor of HMG-CoA reductase . Subsequent oxidation by CYP3A4 introduces hydroxyl groups at the 3' and 5' positions, yielding 3',5'-dihydrodiol simvastatin (Figure 1) . This pathway is shared with other statins but is uniquely influenced by genetic variants in CYP3A4 and SLCO1B1 (encoding the OATP1B1 transporter) .

Key Enzymatic Steps:

-

Hydrolysis: Carboxyesterases convert simvastatin lactone to simvastatin acid .

-

Oxidation: CYP3A4 catalyzes dihydroxylation, forming 3',5'-dihydrodiol simvastatin acid .

-

Conjugation: Phase II enzymes may further modify the metabolite for renal excretion .

Pharmacokinetic Profile

Variability in Exposure

In a genome-wide association study (GWAS) of 170 subjects, the area under the plasma concentration-time curve (AUC) for 3',5'-dihydrodiol simvastatin acid varied 58.5-fold, highlighting extensive interindividual variability . This contrasts with the 21.3-fold variability observed for simvastatin acid (Table 1) .

Table 1: Pharmacokinetic Parameters of Simvastatin and Metabolites

| Compound | AUC Variability (Fold) | Half-Life (h) | Key Influencing Factors |

|---|---|---|---|

| Simvastatin lactone | 20.1 | 2.1 ± 0.8 | CYP3A4 activity, body weight |

| Simvastatin acid | 21.3 | 3.5 ± 1.2 | SLCO1B1 genotype, CYP3A4*22 |

| 3',5'-Dihydrodiol acid | 58.5 | 5.8 ± 2.4 | CYP3A42, SLCO1B120 |

Genetic Determinants

-

SLCO1B1 Polymorphisms: The c.521T>C variant (rs4149056) increases simvastatin acid AUC by 68% per allele, indirectly elevating 3',5'-dihydrodiol levels .

-

CYP3A4 Variants: Reduced-function alleles (CYP3A422, rs35599367) correlate with 87% higher simvastatin acid AUC, prolonging metabolite exposure .

Biological Activity and Clinical Implications

Toxicity Considerations

Elevated levels of simvastatin metabolites, including the dihydrodiol form, are associated with myopathy risk. Patients carrying SLCO1B15 or CYP3A422 alleles exhibit 2.4-fold higher odds of muscle-related adverse events .

Genetic Influences on Metabolism

OATP1B1 Transport Variants

-

Increased Function Alleles: SLCO1B114 and SLCO1B120 reduce simvastatin acid AUC by 67%, decreasing dihydrodiol metabolite formation .

-

Decreased Function Alleles: SLCO1B15 and SLCO1B115 prolong systemic exposure, necessitating dose adjustments .

CYP3A4 Polymorphisms

Intermediate metabolizers (heterozygous for CYP3A42 or 22) exhibit 39–152% higher AUC values, underscoring the need for genotype-guided dosing .

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 3',5'-dihydrodiol simvastatin. Methods employ negative ionization for the acid form (m/z 469→353) and positive ionization for the lactone (m/z 470→319) . Isotope-labeled internal standards ensure precision, with interassay variability <15% .

Clinical Significance and Future Directions

The metabolite’s pharmacokinetic variability underscores the importance of pharmacogenomic testing in statin therapy. Prospective trials are needed to validate dosing algorithms incorporating SLCO1B1 and CYP3A4 genotypes. Furthermore, elucidating the metabolite’s potential off-target effects could inform novel therapeutic strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume